molecular formula C7H16ClNO2 B1433435 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride CAS No. 1803608-64-1

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

Cat. No.: B1433435
CAS No.: 1803608-64-1
M. Wt: 181.66 g/mol
InChI Key: CVYVFCRBXQXNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an oxolane ring and a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride typically involves the reaction of 3-aminotetrahydrofuran with 2-methoxyethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-aminotetrahydrofuran+2-methoxyethanol+HCl3-(2-Methoxyethyl)oxolan-3-amine hydrochloride\text{3-aminotetrahydrofuran} + \text{2-methoxyethanol} + \text{HCl} \rightarrow \text{this compound} 3-aminotetrahydrofuran+2-methoxyethanol+HCl→3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the methoxyethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development and delivery.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylamine: This compound is similar in structure but lacks the oxolane ring.

    3-Aminotetrahydrofuran: This compound has the oxolane ring but lacks the methoxyethyl group.

Uniqueness

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is unique due to the presence of both the oxolane ring and the methoxyethyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2-methoxyethyl)oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-4-2-7(8)3-5-10-6-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVFCRBXQXNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Reactant of Route 3
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Reactant of Route 4
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Reactant of Route 5
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.